Product packaging for Adipic Acid(Cat. No.:CAS No. 124-04-9)

Adipic Acid

Cat. No.: B1664381
CAS No.: 124-04-9
M. Wt: 146.14 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-N
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Description

Adipic acid, systematically named hexanedioic acid, is an organic compound with the chemical formula C₆H₁₀O₄. It presents as a white, crystalline powder under standard conditions. From an industrial standpoint, it is the most significant dicarboxylic acid, with global production reaching approximately 2.5 billion kilograms annually. The primary application of this compound is as a precursor in the production of nylon. While it rarely occurs in nature, it is utilized as a food additive, designated by the E number E355. Salts and esters derived from this compound are known as adipates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4<br>C6H10O4<br>HOOC(CH2)4COOH B1664381 Adipic Acid CAS No. 124-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanedioic acid
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InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
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InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)O)CC(=O)O
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Molecular Formula

C6H10O4, Array
Record name ADIPIC ACID
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Related CAS

26776-26-1, Array
Record name Hexanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID7021605
Record name Hexanedioic acid
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Molecular Weight

146.14 g/mol
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Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses., White odourless crystals or crystalline powder, Colorless to white crystals; [CHEMINFO], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste, White crystalline solid
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Boiling Point

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg, 265.00 °C. @ 100.00 mm Hg, 338 °C
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Flash Point

376 °F Combustible solid (USCG, 1999), 385 °F, 196 °C (closed cup), 196 °C c.c., 376 °F
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Solubility

Slightly soluble in water. Freely soluble in ethanol, In water, 3.00X10+4 mg/L at 30 °C, In water, 0.633/100 parts (wt/wt) ether at 19 °C, In water, 160 g/100 mL boiling water, 1.4 g/100 mL water at 10 °C, For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page., 30.8 mg/mL at 34 °C, Solubility in water, g/100ml at 15 °C: 1.4 (moderate), slightly soluble in water; soluble in alcohol and acetone
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Density

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.360 g/cu m at 25 °C, Bulk density: 640-800 kg/cu m, 1.36 g/cm³, 1.36
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Vapor Density

5.04 (Air = 1), Relative vapor density (air = 1): 5.04
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Vapor Pressure

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg), Vapor pressure, Pa at 18.5 °C: 10
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Color/Form

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether, White monoclinic prisms, White crystalline solid, Colorless

CAS No.

124-04-9, 847871-03-8
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Record name reaction mass of: succinic acidmonopersuccinic aciddipersuccinic acidmonomethyl ester of succinic acidmonomethyl ester of persuccinic aciddimethyl succinate glutaric acidmonoperglutaric aciddiperglutaric acidmonomethyl ester of glutaric acidmonomethyl ester of perglutaric aciddimethyl glutarate adipic acidmonoperadipic aciddiperadipic acidmonomethyl ester of adipic acidmonomethyl ester of peradipic aciddimethyl adipatehydrogen peroxidemethanolwater
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Melting Point

304 °F (USCG, 1999), 151,5-154,0 °C, 151.5 °C, 151 - 154 °C, 152 °C, 304 °F
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History of Adipic Acid

The discovery of adipic acid dates back to 1837 by the French chemist Auguste Laurent, who produced it through the oxidation of various fats with nitric acid. The name "adipic" is derived from the Latin "adeps," meaning animal fat, reflecting its origin from fatty substances. However, it was not until the early 20th century that a more direct synthesis was reported. In 1906, French chemists L. Bouveault and R. Locquin demonstrated that this compound could be produced by oxidizing cyclohexanol (B46403). This laid the groundwork for the modern industrial production methods that are in use today. The large-scale manufacturing of this compound became particularly significant with the invention of nylon 6,6 by W. H. Carothers at DuPont in the early 1930s, a discovery that revolutionized the synthetic fiber industry.

Advanced Characterization and Computational Studies in Adipic Acid Research

Spectroscopic Analysis of Adipic Acid and Its Derivatives

Spectroscopic techniques are fundamental in the study of this compound, offering detailed information about its molecular structure, functional groups, and the byproducts of its synthesis.

High-resolution rotational spectroscopy combined with supersonic expansions has been employed to investigate gaseous this compound. nih.gov This technique provides precise rotational constants and structural information for different conformers of the molecule. nih.gov However, the thermal instability of this compound presents a challenge, as heating the sample for vaporization can lead to decomposition, generating products like cyclopentanone (B42830) and adipic anhydride, which congest the rotational spectra. nih.govacs.org Careful temperature control is therefore crucial to obtain the spectrum of the intact this compound molecule. nih.gov

Infrared (IR) and Raman spectroscopy are also vital tools. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the presence of various functional groups in synthesized this compound crystals and to compare fresh and recycled catalysts in production processes. researchgate.netnih.gov For instance, the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid groups are readily identifiable.

UV-Vis spectroscopy is another technique used, for example, in comparing fresh and recycled catalysts to assess their stability over multiple reaction runs. nih.gov

Chromatographic Techniques for this compound Purity and Yield Assessment

Chromatography is the cornerstone for separating, identifying, and quantifying this compound in complex mixtures, which is essential for assessing the purity of the final product and calculating the yield of a reaction.

High-performance liquid chromatography (HPLC) is a widely used method. An effective method for determining succinic, glutaric, and adipic acids in solutions from cyclohexane (B81311) oxidation involves using a specialized column (like the Acclaim OA) with UV detection. pragolab.cz This method allows for the separation of these dicarboxylic acids with good resolution. pragolab.cz For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (MS). Using an UltiMate 3000 RSLC system with MS detection, a fast, baseline separation of these acids can be achieved with excellent linearity and low method detection limits (MDL). pragolab.cz Quantification is often performed using selected ion monitoring (SIM), targeting the specific mass-to-charge ratio (m/z) of the deprotonated this compound molecule ([M-H]⁻), which is m/z 145. pragolab.cz

Gas chromatography (GC) is another powerful technique, particularly when coupled with mass spectrometry (GC-MS). It has been used to detect biosynthesized 3-hydroxyadipate, an intermediate in a potential pathway to this compound. chalmers.se For GC analysis, this compound is often derivatized, for example, by creating a trimethylsilyl (B98337) (TMS) ester, to increase its volatility. nist.gov

The following interactive table summarizes key parameters from a chromatographic method for this compound analysis. pragolab.cz

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in this compound research, enabling the study of reaction mechanisms, enzyme engineering, and process design at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comyoutube.com It allows researchers to understand reaction pathways, transition states, and the role of catalysts in chemical transformations. rsc.org In the context of this compound, DFT calculations have been used to shed light on various catalytic processes. For example, DFT studies can uncover how the electronic structure and local coordination environment of a catalyst, such as a phosphorus vacancy in a palladium-based material, can enhance its reactivity and tolerance to poisons like carbon monoxide. cjcatal.com By calculating energy barriers, DFT helps in understanding crucial steps in catalytic cycles, which is vital for designing more efficient and selective catalysts for this compound synthesis. rsc.orgnih.gov

For the bio-based production of this compound, understanding and engineering enzymes is critical. Molecular docking and homology modeling are key computational techniques in this area. chalmers.seissaasphil.org Homology modeling is used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and its similarity to a known protein structure. nih.govnih.gov This is crucial when an experimental structure of a key enzyme in an this compound biosynthesis pathway is unavailable. issaasphil.org

Once a 3D model is obtained, molecular docking can be used to predict how a substrate, like an intermediate in the this compound pathway, binds to the enzyme's active site. chalmers.seissaasphil.org This provides insights into enzyme-substrate interactions and can guide site-directed mutagenesis to improve enzyme activity. For instance, a computer-aided approach was used to engineer adipyl-CoA synthetase from Thermobifida fusca. researchgate.net By creating a homology model and performing in silico mutagenesis and molecular dynamics simulations, researchers identified mutants with enhanced specific enzyme activity, leading to a higher titer of this compound in fermentation experiments. researchgate.net

The following table showcases results from such a computational-experimental approach to engineer adipyl-CoA synthetase. researchgate.net

Developing a viable bio-based process for this compound requires a holistic view of the entire production chain, from feedstock to final product. Process modeling and simulation are essential for designing and optimizing biorefineries. mdpi.comresearchgate.net These computational tools allow for the systematic evaluation of different process alternatives to identify the most economically and environmentally sustainable flowsheet. polimi.it

In Situ Spectroscopy for Reaction Monitoring

To optimize reaction conditions and ensure safety, it is crucial to monitor the progress of a chemical reaction in real-time. In situ spectroscopy allows for the analysis of the reaction mixture directly as the reaction proceeds, without the need for sampling. spectroscopyonline.com

Techniques like online IR and Raman spectroscopy can provide continuous data on the concentration of reactants, products, and transient intermediates. researchgate.netyoutube.com For example, in the synthesis of dicarboxylic acids, these methods can track the changes in component concentrations throughout the reaction. researchgate.net This real-time information is invaluable for understanding reaction kinetics, identifying potential bottlenecks, and controlling the process to maximize yield and minimize byproduct formation. spectroscopyonline.com While direct examples for this compound are specific, the methodology used for similar compounds, like glutaric acid, where online IR and Raman spectroscopy monitor the process, is directly applicable. researchgate.net

Environmental and Economic Sustainability of Adipic Acid Production

Techno-Economic Analysis of Adipic Acid Manufacturing Processes

Techno-Economic Analysis (TEA) is used to evaluate the economic performance and commercial viability of a production process. It involves assessing capital and operating costs to determine metrics like the minimum selling price (MSP) required for a project to be profitable. researchgate.netscholaris.ca

The primary challenge for bio-based this compound is achieving cost competitiveness with the highly optimized and scaled-up conventional petrochemical process. osti.govlucintel.com While bio-based routes offer significant environmental advantages, they often face higher production costs, especially during early stages of development. procurementresource.com

Several TEA studies have analyzed different bio-based pathways, revealing key economic drivers and challenges:

Feedstock Costs: The cost of sugar feedstocks can account for a substantial portion of total expenditures, with one estimate suggesting 41.79%. researchgate.net The volatility of feedstock prices can also disrupt the supply chain and impact profitability. lucintel.com Using waste streams like molasses or lignocellulose can offer a cost advantage. researchgate.netbiofueljournal.com

Process Pathway: The specific bio-based route chosen significantly impacts the economics. One study comparing four pathways from glucose found estimated MSPs ranging from $1.36/kg to $1.70/kg. researchgate.net Another analysis focusing on sugarcane biorefineries found that a route via cis,cis-muconic acid using A-molasses had the lowest MSP at $2,538/tonne, which was only 15% more expensive than fossil-based this compound at the time of the study. biofueljournal.com A direct fermentation pathway showed the potential to achieve an MSP 33.3% lower than the fossil-based product under optimized conditions. researchgate.netbiofueljournal.com

Capital Investment: The total capital investment for bio-based plants can be substantial. For an 80,000 metric ton/year facility, estimates ranged from $81 million to $177 million depending on the specific bio-chemical route. researchgate.net A lignin-based process was estimated to require a capital cost of around $100 million. scholaris.ca

Catalyst and Bioprocess Performance: The cost, efficiency, and lifetime of catalysts (for chemo-catalytic steps) and the performance of microbial strains (product yield, titer, and productivity for fermentation steps) are critical. researchgate.net For instance, to achieve economic viability in hybrid routes, catalyst yields and lifetime must meet high-performance targets. researchgate.net Improvements in product titer have been shown to have a strong influence on reducing the MSP. researchgate.net

The following table provides a summary of techno-economic data for various this compound production routes.

Innovations in biotechnology, such as the development of more efficient microbial strains and fermentation processes, along with advancements in chemical catalysis, are continuously improving the economic outlook for bio-based this compound. osti.govlucintel.com As these technologies mature and achieve economies of scale, the cost gap with conventional production is expected to narrow, making bio-based this compound an increasingly competitive and sustainable alternative. lucintel.com

Economic Feasibility of Biorefinery Concepts

The transition from conventional petrochemical-based this compound production to more sustainable bio-based routes is heavily dependent on the economic viability of biorefinery concepts. Techno-economic analyses (TEA) have become crucial in evaluating different pathways, which primarily involve the conversion of biomass into this compound. These studies often focus on determining the Minimum Selling Price (MSP) required for a profitable enterprise.

Several bio-based routes have been investigated, including the direct fermentation of sugars to this compound, and pathways using intermediates like cis,cis-muconic acid, glucaric acid, or glycerol (B35011) derived from sugars. biofueljournal.com Lignin (B12514952), a complex polymer and a major component of lignocellulosic biomass, is also being explored as a feedstock. researchgate.net

One in-depth feasibility study modeled two pathways within an integrated sugarcane biorefinery: the direct fermentation of sugars to this compound (ADA) and the hydrogenation of bio-based cis,cis-muconic acid to ADA. biofueljournal.com The direct fermentation route showed the highest potential, with the possibility of achieving an MSP 33.3% lower than that of fossil-based production under optimized conditions. biofueljournal.com In contrast, the pathway via cis,cis-muconic acid resulted in a green premium of 13.4% compared to the conventional product. biofueljournal.com Another analysis focusing on sugarcane byproducts found that producing this compound from A-molasses via cis,cis-muconic acid was the most favorable scenario, with an MSP of USD 2,538/metric ton. biofueljournal.com

The choice of feedstock significantly impacts the economics. A TEA comparing glucose and lignin-based processes found that the glucose-based route was more feasible and outperformed both the lignin-based process and the conventional petroleum-based method. researchgate.net However, significant valorization of lignin is considered critical for the economic competitiveness of lignocellulosic biorefineries. researchgate.net Research into converting biorefinery lignin residue (BLR) to this compound has shown promise, with some analyses indicating that lignin-derived production can be profitable and economically robust. scholaris.ca

A key factor influencing economic feasibility is the cost of feedstocks, such as sugars, which can account for a substantial portion of total expenditures. researchgate.net A techno-economic analysis concluded that a fully biological route from glucose could potentially achieve an this compound price point of $1.36/kg, which is competitive with conventional methods. researchgate.net The efficiency of the bioconversion, including metrics like product yield, titer, and volumetric productivity, are critical levers in reducing the final cost. biofueljournal.com

Biorefinery PathwayFeedstockKey Findings on Economic FeasibilitySource(s)
Direct Fermentation (S1-ADA)SugarcaneHighest potential; MSP could be 33.3% lower than fossil-based production with optimal strain and process performance. biofueljournal.com
Hydrogenation of bio-based cis,cis-muconic acid (S2-ccMA-ADA)SugarcaneBest-achievable results indicated a 13.4% green premium over fossil-based product. biofueljournal.com
Via cis,cis-muconic acidA-molassesBest overall performing scenario in one study, with an MSP of USD 2,538/Mt. biofueljournal.com
Catalytic Production from GlucoseGlucoseAppeared feasible and outperformed lignin-based and conventional processes in a comparative study. researchgate.net
Conversion of Lignin ResidueLigninProfitable and economically robust in some scenarios, with IRRs ranging from 69% to 86%. scholaris.ca
Fully Biological RouteGlucoseA TEA concluded a potential price point of $1.36/kg, below the market selling price of conventional methods. researchgate.net

Market Dynamics and Future Demand Projections

The global market for this compound is characterized by steady growth, driven primarily by its extensive use as a precursor for nylon 6,6 fibers and resins. prismaneconsulting.comchemanalyst.com This demand is strongly linked to the automotive, textile, and electrical & electronics industries. grandviewresearch.comfuturemarketinsights.com this compound's role in producing polyurethanes, plasticizers, and food additives also contributes to its market volume. prismaneconsulting.com

Market size assessments from various sources show a consistent upward trend. The global market was valued at approximately USD 4.89 billion in 2022, USD 6.19 billion in 2023, and reached around USD 6.6 billion to USD 6.98 billion in 2024. grandviewresearch.comfuturemarketinsights.commarketresearchfuture.comimarcgroup.com Projections indicate continued expansion, with forecasts reaching between USD 8.3 billion and USD 9.11 billion by 2032, and potentially as high as USD 10.6 billion by 2033 and USD 11.8 billion by 2035. prismaneconsulting.comfuturemarketinsights.commarketresearchfuture.comimarcgroup.com

The Compound Annual Growth Rate (CAGR) is projected to be in the range of 3.8% to 5.3% for the forecast periods leading into the early 2030s. grandviewresearch.commarketresearchfuture.comeinpresswire.com In terms of volume, global demand was approximately 3,592 thousand tonnes in 2024 and is expected to grow to around 5,769 thousand tonnes by 2035. chemanalyst.com Another estimate projects the market size to grow from 4.53 million tons in 2025 to 5.42 million tons by 2030. mordorintelligence.com

The automotive industry is the largest end-user of this compound. imarcgroup.comkbvresearch.com Nylon 6,6, derived from this compound, is crucial for manufacturing lightweight and durable automotive components like engine covers, airbags, seat belts, and fuel lines, which helps in reducing vehicle weight and improving fuel efficiency. prismaneconsulting.comfuturemarketinsights.comimarcgroup.com The growing production of electric vehicles is also expected to further drive demand. chemanalyst.com

Geographically, the Asia-Pacific region dominates the this compound market, both as a consumer and a producer. chemanalyst.comimarcgroup.com In 2024, the region accounted for about 48% of market consumption. chemanalyst.com China is the leading player, with a production capacity of over 3,100 thousand tons in 2022 and accounting for approximately 50% of global production in 2024. prismaneconsulting.comchemanalyst.com The country is also the largest net exporter of this compound. prismaneconsulting.com Significant capacity additions are planned almost exclusively in China. prismaneconsulting.com North America and Europe are also major markets, with North America holding the highest revenue share in 2022, driven by its automotive sector. grandviewresearch.com

While the conventional nitric acid oxidation process remains dominant, accounting for over 91% of production in 2024, bio-fermentation is an emerging trend. einpresswire.commordorintelligence.com Driven by environmental concerns and the desire for sustainable feedstocks, biotechnological production methods are gaining traction and are expected to influence future market dynamics. einpresswire.com

Market IndicatorValue / VolumeYear(s)Source(s)
Global Market Size (Value)USD 4.89 Billion2022 grandviewresearch.com
Global Market Size (Value)USD 6.19 Billion2023 marketresearchfuture.com
Global Market Size (Value)USD 6.6 Billion2024 imarcgroup.com
Global Market Size (Value)USD 7.33 Billion2025 (proj.) futuremarketinsights.com
Market Forecast (Value)USD 9.11 Billionby 2032 marketresearchfuture.com
Market Forecast (Value)USD 10.6 Billionby 2033 imarcgroup.com
Market Forecast (Value)USD 11.82 Billionby 2035 futuremarketinsights.com
Global Demand (Volume)3,592 Thousand Tonnes2024 chemanalyst.com
Demand Forecast (Volume)5,420 Thousand Tonnesby 2030 mordorintelligence.com
Demand Forecast (Volume)6,300 Thousand Tonnesby 2032 prismaneconsulting.com
Projected CAGR4.32%2024-2032 marketresearchfuture.com
Projected CAGR4.9%2025-2035 futuremarketinsights.com
Projected CAGR5.25%2025-2033 imarcgroup.com
Leading End-Use SegmentAutomotive2022 / 2025 futuremarketinsights.comkbvresearch.com
Leading RegionAsia-Pacific2022 / 2024 chemanalyst.comgrandviewresearch.com

This compound as a Monomer in Polymer Science

As a fundamental monomer, this compound is indispensable in the synthesis of various polymers, including polyamides, polyesters, and polyurethanes. acs.orgatamanchemicals.com Approximately 60% of the 2.5 billion kilograms of this compound produced annually is utilized as a monomer for polymer production. wikipedia.org

The most significant application of this compound is in the production of Nylon 6,6, a high-performance polyamide. chemimpex.comgenoaint.com This synthesis is a cornerstone of the polymer industry. acs.org The process involves a polycondensation reaction between this compound and hexamethylenediamine. wikipedia.orgslideshare.net Initially, these two monomers react in water to form a salt, hexamethylene diammonium adipate (B1204190). terrificscience.orgintratec.us This step ensures a precise one-to-one stoichiometric ratio between the amine and acid groups. terrificscience.org The resulting salt solution is then subjected to high heat and pressure in a reactor. invista.com During this polymerization stage, water is eliminated, and strong amide bonds are formed, creating long, robust polymer chains. terrificscience.orginvista.com The molten polymer is then extruded, cooled, and cut into pellets for various manufacturing applications. invista.com

Nylon 6,6 is renowned for its exceptional properties, which make it suitable for demanding applications in textiles, automotive parts, and industrial components. genoaint.comslideshare.neteuroplas.com.vn It possesses high mechanical strength, rigidity, and excellent resistance to wear and abrasion. slideshare.neteuroplas.com.vnplastic-products.com Furthermore, Nylon 6,6 exhibits notable heat resistance, with a melting point around 265°C, allowing it to maintain structural integrity at elevated temperatures. europlas.com.vn It is also resistant to a wide array of chemicals, including oils, fuels, and organic solvents. europlas.com.vnsmithmetal.com

Table 1: Key Properties of Nylon 6,6

PropertyValue/DescriptionSource(s)
Melting Point 255 - 265 °C (491 - 509 °F) europlas.com.vneupegypt.com
Mechanical Strength High tensile strength and stiffness. europlas.com.vnplastic-products.com
Wear Resistance Excellent resistance to abrasion and wear. europlas.com.vneupegypt.com
Chemical Resistance Resistant to hydrocarbons, alkalis, oils, fuels, ethers, and ketones. europlas.com.vnsmithmetal.com
Moisture Absorption Lower moisture absorption compared to some other nylons. europlas.com.vn
Electrical Properties Good electrical insulation properties. europlas.com.vnessentracomponents.com

This compound is a versatile monomer for producing polyesters through polycondensation with various diols, such as ethylene (B1197577) glycol, 1,4-butanediol, and propylene (B89431) glycol. nih.govgoogle.com The reaction involves heating the this compound and diol mixture, often in the presence of a catalyst like phosphoric acid or p-toluene sulfonic acid, to eliminate water and form ester linkages. nih.goviscientific.org By selecting different diols and controlling reaction conditions, polyesters with a range of properties, from flexible to rigid, can be synthesized. nih.govscielo.br For instance, polyesters derived from this compound and 1,2-propylene glycol have been developed for specific applications. google.com

In the manufacturing of polyurethane resins, this compound is a key precursor for creating polyester (B1180765) polyols. acs.orgatamanchemicals.comchembroad.com These polyols, which are oligomers with terminal hydroxyl groups, are synthesized by reacting this compound with an excess of a diol. polymersource.caacs.org The resulting polyester polyols are then reacted with a diisocyanate, such as 4,4′-Methylenebis(phenyl isocyanate) (MDI), in a polyaddition reaction to form the final polyurethane polymer. polymersource.caacs.org These this compound-based polyurethanes are used in a variety of products, including flexible and semi-rigid foams, shoe soles, and lubricants. atamanchemicals.com

In a quest for more sustainable and safer materials, significant research has focused on developing non-isocyanate polyurethanes (NIPUs). mdpi.comnih.gov Traditional polyurethane synthesis involves toxic isocyanate precursors. specificpolymers.comiaea.org An innovative, greener route utilizes this compound to create NIPUs, avoiding the use of isocyanates altogether. mdpi.comnih.gov

This synthesis is typically a two-step process. mdpi.com The first step involves the reaction of this compound with glycerol carbonate to form an intermediate ester product. mdpi.com In the second step, this intermediate reacts with a diamine, such as 1,2-ethylenediamine or 1,6-hexamethylenediamine, through a polyaddition pathway to form the final NIPU. mdpi.comnih.govresearchgate.net The resulting this compound-based NIPUs have shown promising properties, including enhanced thermal stability and higher glass transition temperatures compared to the intermediate products, suggesting the formation of more rigid structures. mdpi.comnih.gov Research has also indicated that the choice of diamine influences the final properties; for example, NIPUs synthesized with 1,6-hexamethylenediamine (NIPU_hexa) absorb and retain more water and show greater stability in aqueous environments than those made with 1,2-ethylenediamine (NIPU_ethyl). mdpi.comnih.gov

This compound in Biomedical and Pharmaceutical Research

Beyond its large-scale industrial use, this compound has specialized applications in the biomedical and pharmaceutical fields, primarily as a functional excipient in drug delivery systems. chemimpex.comnbinno.comchembroad.com Its low toxicity and chemical properties make it a valuable component in formulating medications. chembroad.comaftabchm.com

This compound is incorporated into controlled-release matrix tablets to achieve pH-independent release of both weakly acidic and weakly basic drugs. atamanchemicals.comwikipedia.orgchemicalbook.comatpgroup.com It can be used to create a matrix that gradually releases the active pharmaceutical ingredient (API) over a specific period, which is crucial for maintaining therapeutic drug levels and improving patient compliance. nbinno.comchembroad.com

Hyaluronic Acid/Adipic Acid Dihydrazide Hydrogels for Tissue Engineering

Injectable hydrogels are at the forefront of tissue engineering, prized for their ability to fill irregular defects, reduce implant migration risk, and allow for minimally invasive surgical procedures. Among these, hydrogels based on hyaluronic acid (HA) cross-linked with this compound dihydrazide (ADH) have garnered significant interest due to their favorable properties for regenerative medicine. nih.govtandfonline.com

The synthesis of these hydrogels involves the chemical cross-linking of oxidized hyaluronic acid (oxi-HA) with ADH. nih.gov The partial oxidation of HA introduces aldehyde groups onto its backbone, which then spontaneously react with the hydrazide groups of ADH to form stable acylhydrazone bonds. nih.govxmu.edu.cn This reaction is highly efficient and can occur under physiological conditions (e.g., neutral pH and body temperature), which is crucial for applications involving living cells. nih.govtandfonline.com The resulting oxi-HA/ADH hydrogel is thermosensitive, injectable, and biocompatible. rsc.org

The functional properties of these hydrogels, such as stiffness, degradation rate, and swelling, can be precisely controlled by modulating the degree of HA oxidation and the concentration of the ADH cross-linker. nih.gov For instance, studies have shown that the gelation time can be tuned from 3 to 8 minutes depending on the operational temperature, a critical factor for clinical applicability. tandfonline.com

Research has demonstrated the significant potential of oxi-HA/ADH hydrogels in various tissue engineering applications. They have been successfully used as scaffolds for cell culture and as microcarriers for cell delivery. nih.govrsc.org In one study, oxi-HA/ADH microcarriers supported higher growth of both fibroblasts and adipose-derived mesenchymal stem cells compared to the bulk hydrogel. rsc.org Furthermore, these hydrogels have shown promise in nucleus pulposus regeneration, where they supported the synthesis of type II collagen and aggrecan by entrapped cells. tandfonline.com An injectable oxi-HA/ADH hydrogel was found to maintain its gel-like state for at least five weeks, with a degradation of 40%, indicating suitable residency time for tissue repair. tandfonline.com The mechanical properties of the hydrogel under compression are comparable to those of native adipose tissue, suggesting its potential as a vessel for delivering preadipocytes for soft tissue reconstruction. researchgate.net

Interactive Table: Research Findings on Oxi-HA/ADH Hydrogels for Tissue Engineering

Parameter Finding Research Focus
Gelation Time 3 - 8 minutes, temperature-dependent. tandfonline.com Nucleus Pulposus Regeneration
Degradation ~40% degradation over 5 weeks in vitro. tandfonline.com Nucleus Pulposus Regeneration
Biocompatibility Supports growth, proliferation, and differentiation of 3T3-L1 preadipocytes. researchgate.net Good biocompatibility with nucleus pulposus cells. tandfonline.com Adipose Tissue Engineering
Cell Growth Microcarriers showed higher growth of fibroblasts and mesenchymal stem cells compared to bulk hydrogel. rsc.org Cell Microcarriers
Extracellular Matrix Production Assisted in the synthesis of type II collagen and aggrecan mRNA. tandfonline.com Nucleus Pulposus Regeneration
Mechanical Properties Compressive properties are in good agreement with native adipose tissue. researchgate.net Adipose Tissue Engineering

This compound as a Catalyst in Organic Synthesis

While this compound is overwhelmingly utilized as a monomer and precursor in the chemical industry, particularly for nylon production, its role as a direct catalyst in organic synthesis is less common and not extensively documented in dedicated research. nih.govresearchgate.net However, the fundamental nature of its dicarboxylic acid structure means it can participate in acid catalysis. Carboxylic acids, in general, can act as Brønsted acid catalysts, donating protons to activate substrates in various organic transformations. ncert.nic.in

Reactions where dicarboxylic acids like this compound could theoretically function as a catalyst include esterifications, aldol (B89426) condensations, and epoxide ring-opening reactions. In these reactions, a proton from the carboxylic acid group can activate a carbonyl group or an epoxide, making it more susceptible to nucleophilic attack. For example, in an aldol condensation, an acid catalyst can facilitate the formation of an enol intermediate. ncert.nic.in Similarly, in acid-catalyzed epoxide ring-opening, protonation of the epoxide oxygen makes the ring more reactive towards nucleophiles. youtube.comkhanacademy.org

The use of this compound specifically as a catalyst would offer the advantage of it being a solid, relatively non-toxic, and inexpensive organocatalyst. However, its primary industrial and laboratory role remains that of a building block rather than a catalyst. The vast majority of catalytic research involving this compound focuses on its synthesis from other materials, such as cyclohexane (B81311), cyclohexene (B86901), or biomass-derived feedstocks, using various metal-based or enzymatic catalysts. xmu.edu.cnrsc.orgresearchgate.net

This compound Derivatives in Advanced Materials (e.g., Supercapacitors)

This compound and its derivatives are emerging as valuable precursors for the synthesis of advanced carbon materials for high-performance energy storage devices, particularly supercapacitors. The performance of a supercapacitor is heavily dependent on the properties of its electrode material, such as specific surface area, pore size distribution, and electrical conductivity. Porous carbons are ideal for this application, and this compound can be used to create them. rsc.orgresearchgate.net

A novel and general synthetic approach has been demonstrated for producing nanoporous carbon materials using this compound and zinc powder as the primary raw materials. rsc.org In this process, a mixture of this compound and zinc powder is carbonized at high temperatures. The specific mass ratio of the components and the carbonization temperature are critical parameters that determine the final structure and electrochemical performance of the carbon material. rsc.org

Research findings indicate that an optimized sample, created with a 1:2 mass ratio of this compound to zinc and carbonized at 700 °C, yields an amorphous, sheet-like porous carbon. This material exhibits exceptional properties for supercapacitor electrodes. rsc.org Theoretical studies using Density Functional Theory (DFT) also support the suitability of this compound for high-performance electrochemical applications, showing that it possesses characteristics that encourage efficient electron transport and charge storage. researchgate.net The use of this compound, a readily available and inexpensive bulk chemical, as a carbon precursor represents a promising route for the scalable and cost-effective production of advanced energy storage materials. rsc.org

Interactive Table: Performance of this compound-Derived Nanoporous Carbon for Supercapacitors

Parameter Value Conditions
Precursors This compound and Zinc Powder (1:2 ratio). rsc.org Carbonization at 700 °C
BET Surface Area 1426 m²/g. rsc.org N/A
Total Pore Volume 5.92 cm³/g. rsc.org N/A
Specific Capacitance 373.3 F/g. rsc.org Three-electrode system, 6 M KOH electrolyte, at 2 A/g
Cycling Stability 93.9% capacitance retention after 10,000 cycles. rsc.org Three-electrode system
Electrochemical Behavior Nyquist plot shows effective electron transfer and ion diffusion. researchgate.net DFT Analysis

Industrial Production of Adipic Acid

The vast majority of commercially produced adipic acid is manufactured through the nitric acid oxidation of KA oil. nih.govatamanchemicals.comintratec.us This process is typically carried out in a continuous manner.

The first step is the production of KA oil, which is a mixture of cyclohexanol (B46403) and cyclohexanone (B45756). This is achieved through the oxidation of cyclohexane (B81311) with air, usually in the presence of a cobalt or other transition metal catalyst. researchgate.net This initial oxidation is run at low conversion rates to maintain high selectivity for the desired products.

The resulting KA oil is then fed into a reactor where it is oxidized with nitric acid. This reaction is conducted in the presence of a catalyst mixture, commonly containing copper and vanadium. researchgate.net The reaction is highly exothermic, and temperature control is crucial. The this compound, being less soluble in the reaction mixture than the reactants and byproducts, crystallizes out upon cooling. The solid this compound is then separated by filtration, washed, and dried to yield the final product.

A significant environmental concern in this process is the emission of nitrous oxide (N₂O), a greenhouse gas with a warming potential nearly 300 times that of carbon dioxide. dialogue.earthinsideclimatenews.org As a result, many modern this compound plants have implemented N₂O abatement technologies to capture and decompose this byproduct. icvcm.orgiges.or.jp

Uses of Adipic Acid

Production of Nylon 6,6

The primary use of this compound, accounting for the majority of its global consumption, is in the production of nylon 6,6. thechemco.comelchemy.com Nylon 6,6 is a type of polyamide that is synthesized through the polycondensation reaction of this compound with hexamethylenediamine. The resulting polymer has a protein-like structure and exhibits excellent strength, durability, and thermal stability. These properties make nylon 6,6 suitable for a variety of applications, including:

Fibers: for use in carpets, apparel, and tire cord. thechemco.com

Engineering Plastics: for manufacturing automotive parts, electrical components, and other durable goods.

Food Additive

Food-grade this compound is used in the food industry as an acidulant, buffering agent, gelling aid, and flavoring agent. thechemco.comelchemy.com It imparts a tart flavor and can be found in a variety of products, such as:

Powdered beverage mixes

Gelatin desserts

Jams and jellies

Canned vegetables

Its low moisture absorption makes it particularly useful in dry food products.

Polyurethanes and Lubricants

This compound is also used in the production of polyurethanes, where it contributes to the flexibility and resilience of foams used in furniture and automotive seating. elchemy.com Additionally, esters of this compound are employed as plasticizers to increase the flexibility of PVC and as components in synthetic lubricants. atamanchemicals.comthechemco.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.